REACTION_CXSMILES
|
O[C:2]1[C:3]([C:12]([OH:14])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[NH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.Cl>>[NH:15]([C:2]1[C:3]([C:12]([OH:14])=[O:13])=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1
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Name
|
|
Quantity
|
376 g
|
Type
|
reactant
|
Smiles
|
OC=1C(=CC2=CC=CC=C2C1)C(=O)O
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Name
|
|
Quantity
|
376 mL
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Type
|
reactant
|
Smiles
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NC1=CC=CC=C1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
170 °C
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Type
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CUSTOM
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Details
|
with stirring under nitrogen for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
heated to 100° C.
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Type
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STIRRING
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Details
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stirred at this temperature for 5 minutes
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Duration
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5 min
|
Type
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FILTRATION
|
Details
|
The mixture, when hot, was filtrated
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Type
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WASH
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Details
|
the solid was washed with 0.2N HCl (600 ml)
|
Type
|
STIRRING
|
Details
|
mechanically stirred with 0.5N sodium carbonate solution (6.0 ml) for 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
The reddish filtrate was treated dropwise with 5N HCl
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The resulting yellow precipitate was collected
|
Type
|
WASH
|
Details
|
washed with small amount of water
|
Type
|
CUSTOM
|
Details
|
crystallized from ethanol (400 ml)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N(C1=CC=CC=C1)C=1C(=CC2=CC=CC=C2C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: PERCENTYIELD | 7% | |
YIELD: CALCULATEDPERCENTYIELD | 6.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |